molecular formula C20H22N6O2S B11284442 5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284442
M. Wt: 410.5 g/mol
InChI Key: OUSDCNJCNXJFBX-UHFFFAOYSA-N
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Description

5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the amino group and the carbamoyl group. Common reagents used in these reactions include azides, alkynes, and amines. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-({[3-(Methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

5-Amino-N-[(4-methylphenyl)methyl]-1-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N6O2S

Molecular Weight

410.5 g/mol

IUPAC Name

5-amino-N-[(4-methylphenyl)methyl]-1-[2-(3-methylsulfanylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O2S/c1-13-6-8-14(9-7-13)11-22-20(28)18-19(21)26(25-24-18)12-17(27)23-15-4-3-5-16(10-15)29-2/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)

InChI Key

OUSDCNJCNXJFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC(=CC=C3)SC)N

Origin of Product

United States

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